5-bromo-2-ethoxy-benzenesulfonyl Chloride
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Overview
Description
5-bromo-2-ethoxy-benzenesulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Benzenesulfonyl chloride derivatives, in general, are known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The compound, being a sulfonyl chloride derivative, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and phenols . The chlorine atom on the sulfonyl group (SO2Cl) is a good leaving group, making it susceptible to attack by nucleophiles .
Biochemical Pathways
The products of its reactions with amines, alcohols, and phenols could potentially interfere with various biochemical pathways depending on their specific structures and properties .
Pharmacokinetics
Factors such as its molecular weight (29957 g/mol) , predicted melting point (123.97°C) , and predicted boiling point (~372.9°C at 760 mmHg) could influence its bioavailability.
Result of Action
The outcomes would largely depend on the nature of the nucleophile it reacts with and the subsequent biochemical interactions of the reaction products .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 5-bromo-2-ethoxy-benzenesulfonyl chloride . For instance, its reactivity might be affected by the pH of the environment, while its stability could be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2-ethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-ethoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions to introduce new substituents onto the benzene ring.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-bromo-2-ethoxy-benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of various derivatives.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
5-bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group. .
5-chloro-2-ethoxybenzenesulfonyl chloride: Contains a chlorine atom instead of a bromine atom. It exhibits different reactivity due to the difference in electronegativity between chlorine and bromine.
2-ethoxybenzenesulfonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: The presence of both the bromine atom and the ethoxy group in 5-bromo-2-ethoxy-benzenesulfonyl chloride provides unique reactivity and selectivity in chemical reactions. The bromine atom allows for further functionalization through electrophilic aromatic substitution, while the ethoxy group influences the compound’s solubility and reactivity.
Properties
IUPAC Name |
5-bromo-2-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECNSRYIWTUJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395067 |
Source
|
Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-01-3 |
Source
|
Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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